molecular formula C19H17ClN6O3 B11198816 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide

2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide

Cat. No.: B11198816
M. Wt: 412.8 g/mol
InChI Key: ZXHIRQRFAAKZJI-UHFFFAOYSA-N
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Description

2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolo-pyridine core fused with an oxadiazole ring and a chlorophenyl group

Preparation Methods

The synthesis of 2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the triazolo-pyridine core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

Similar compounds include other triazolo-pyridine derivatives and oxadiazole-containing molecules. Compared to these, 2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This uniqueness may confer distinct biological activities or chemical properties.

Comparison with Similar Compounds

  • 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 2-{3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Properties

Molecular Formula

C19H17ClN6O3

Molecular Weight

412.8 g/mol

IUPAC Name

2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H17ClN6O3/c1-11(2)21-15(27)10-26-19(28)25-8-4-7-14(17(25)23-26)18-22-16(24-29-18)12-5-3-6-13(20)9-12/h3-9,11H,10H2,1-2H3,(H,21,27)

InChI Key

ZXHIRQRFAAKZJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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